1-(Triisopropylsilyloxy)cyclopropylmethanol
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Description
1-(Triisopropylsilyloxy)cyclopropylmethanol is a heterocyclic organic compound with the molecular formula C13H28O2Si . It has a molecular weight of 244.45 . This compound appears as a colourless oil .
Molecular Structure Analysis
The molecular structure of 1-(Triisopropylsilyloxy)cyclopropylmethanol consists of a cyclopropyl group (a three-carbon ring) attached to a methanol group (a carbon with a bonded hydroxyl group). This structure is further modified with a triisopropylsilyloxy group, which consists of a silicon atom bonded to three isopropyl groups and an oxygen atom .Scientific Research Applications
Polymer-Supported Oligosaccharide Synthesis
1-(Triisopropylsilyloxy)cyclopropylmethanol and its derivatives have applications in the synthesis of complex carbohydrates. For instance, 1-Methyl 1′-cyclopropylmethanol is converted to its trichloroacetimidate derivative for preparing methyl cyclopropylmethyl (MCPM) ethers, which are crucial in polymer-supported oligosaccharide synthesis. This method facilitates the synthesis of complex carbohydrates like peracetylated disaccharides and pentasaccharides, which have significance in understanding biological processes and developing therapeutics (Eichler, Yan, Sealy, & Whitfield, 2001).
Microwave Spectroscopy and Quantum Chemical Calculations
Cyclopropylmethanol derivatives are subjects of interest in the field of spectroscopy and computational chemistry. For example, the structural study of (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations sheds light on the internal hydrogen bonding and conformer stability, which is crucial for understanding molecular behavior and designing new compounds (Møllendal, Leonov, & Meijere, 2004).
Cyclopropanation in Organic Synthesis
The synthesis of silyl and stannyl substituted cyclopropylmethanols, where cyclopropylmethanol derivatives are key intermediates, has applications in organic synthesis. The catalytic and enantioselective cyclopropanation process involved in the synthesis of these compounds is vital for producing optically active metallocyclopropanes, which are valuable in pharmaceutical and material sciences (Imai, Sakamoto, Takahashi, & Kobayashi, 1994).
properties
IUPAC Name |
[1-tri(propan-2-yl)silyloxycyclopropyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h10-12,14H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRIUHPGGXWSRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858533 |
Source
|
Record name | (1-{[Tri(propan-2-yl)silyl]oxy}cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyloxy)cyclopropylmethanol | |
CAS RN |
205756-60-1 |
Source
|
Record name | 1-[[Tris(1-methylethyl)silyl]oxy]cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205756-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-{[Tri(propan-2-yl)silyl]oxy}cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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